6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-16-4-6-19(7-5-16)21(27-8-10-30-11-9-27)15-26-25(29)24-14-22(28)20-12-17(2)18(3)13-23(20)31-24/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,26,29) |
InChI Key |
UTOXKSNGDILVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C)N4CCOCC4 |
Origin of Product |
United States |
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